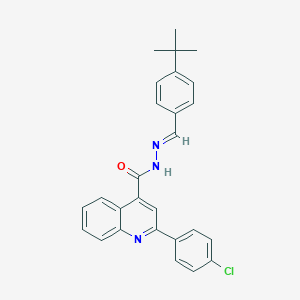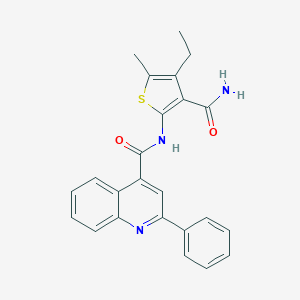![molecular formula C29H27N3O4 B446077 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE](/img/structure/B446077.png)
5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE is a complex organic compound with potential applications in various scientific fields. Its structure comprises a quinoline ring, a dimethylphenyl group, and a methoxybenzyl acetate moiety, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the dimethylphenyl group. The final steps involve the formation of the carbohydrazonoyl linkage and the methoxybenzyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE
- 5-(2-{[2-(2,4-Dimethylphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)-2-methoxybenzyl alcohol
- 5-(2-{[2-(2,4-Dimethylphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)-2-methoxybenzyl chloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.
Propriétés
Formule moléculaire |
C29H27N3O4 |
|---|---|
Poids moléculaire |
481.5g/mol |
Nom IUPAC |
[5-[(E)-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C29H27N3O4/c1-18-9-11-23(19(2)13-18)27-15-25(24-7-5-6-8-26(24)31-27)29(34)32-30-16-21-10-12-28(35-4)22(14-21)17-36-20(3)33/h5-16H,17H2,1-4H3,(H,32,34)/b30-16+ |
Clé InChI |
OCUZJZTUDNDWAJ-OKCVXOCRSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC(=O)C)C |
SMILES isomérique |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)COC(=O)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B445996.png)
![4-[4-[(Z)-1-(3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B445998.png)
![2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446001.png)

![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B446006.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B446007.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B446009.png)

![3-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446012.png)
![N-[3-(N-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B446013.png)
![Isopropyl 5-[(2,4-dimethylanilino)carbonyl]-2-({3-nitro-4-methoxybenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B446015.png)
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B446016.png)
![Methyl 2-[(3-{4-nitrophenyl}acryloyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B446018.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B446019.png)
